molecular formula C10H13N3OS B2919354 8-(3-Methyl-1,2,4-thiadiazol-5-yl)-8-azabicyclo[3.2.1]octan-3-one CAS No. 1603466-01-8

8-(3-Methyl-1,2,4-thiadiazol-5-yl)-8-azabicyclo[3.2.1]octan-3-one

Cat. No.: B2919354
CAS No.: 1603466-01-8
M. Wt: 223.29
InChI Key: QWSMOLMXAJTERU-UHFFFAOYSA-N
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Description

The compound 8-(3-Methyl-1,2,4-thiadiazol-5-yl)-8-azabicyclo[3.2.1]octan-3-one belongs to the 8-azabicyclo[3.2.1]octane family, a bicyclic amine scaffold with notable pharmacological relevance. This core structure is shared with neuroactive alkaloids like cocaine and atropine . Thiadiazole derivatives are frequently associated with antimicrobial and enzyme-inhibitory activities, as seen in cephalosporin antibiotics .

Properties

IUPAC Name

8-(3-methyl-1,2,4-thiadiazol-5-yl)-8-azabicyclo[3.2.1]octan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3OS/c1-6-11-10(15-12-6)13-7-2-3-8(13)5-9(14)4-7/h7-8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWSMOLMXAJTERU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)N2C3CCC2CC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(3-Methyl-1,2,4-thiadiazol-5-yl)-8-azabicyclo[3.2.1]octan-3-one typically involves multiple steps, starting with the construction of the thiadiazole ring followed by the formation of the bicyclic structure. Common synthetic routes include:

  • Condensation Reactions: Involving the reaction of appropriate precursors such as 3-methyl-1,2,4-thiadiazole with suitable amines.

  • Cyclization Reactions: To form the bicyclic structure, cyclization reactions are employed, often using strong bases or acids as catalysts.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of specific catalysts to enhance the efficiency of the synthetic process.

Chemical Reactions Analysis

Types of Reactions: 8-(3-Methyl-1,2,4-thiadiazol-5-yl)-8-azabicyclo[3.2.1]octan-3-one can undergo various chemical reactions, including:

  • Oxidation: Converting functional groups to more oxidized forms.

  • Reduction: Reducing specific functional groups to simpler forms.

  • Substitution Reactions: Replacing atoms or groups within the molecule with different atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution Reactions: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 8-(3-Methyl-1,2,4-thiadiazol-5-yl)-8-azabicyclo[3.2.1]octan-3-one has been studied for its potential antimicrobial and antifungal properties. It is also explored for its cytotoxic effects on cancer cells.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug design and development.

Industry: In the industrial sector, this compound is used in the production of various chemical products, including agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 8-(3-Methyl-1,2,4-thiadiazol-5-yl)-8-azabicyclo[3.2.1]octan-3-one exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Diversity of Substituents

The pharmacological profile of 8-azabicyclo[3.2.1]octan-3-one derivatives is heavily influenced by substituents at the 8-position. Below is a comparative analysis of key analogs:

Compound Substituent Molecular Weight Key Biological Activity/Application Reference
8-Methyl-8-azabicyclo[3.2.1]octan-3-one Methyl 139.21 g/mol Alkaloid precursor (tropinone)
8-Benzyl-8-azabicyclo[3.2.1]octan-3-one oxime Benzyl + oxime 258.33 g/mol Neuroactive intermediate
8-(2-Fluoro-4-nitrophenyl) analog 2-Fluoro-4-nitrophenyl 292.27 g/mol Synthetic intermediate for oxazolidinones
8-(3-chloro-5-(trifluoromethyl)pyridin-2-yl) Chloro-trifluoromethylpyridine 304.70 g/mol Not specified (high purity >95%)
Target compound 3-Methyl-1,2,4-thiadiazol-5-yl 237.31 g/mol* Hypothesized antimicrobial/antibiotic

*Calculated based on molecular formula C₉H₁₁N₃OS.

Key Observations:
  • Tropinone (8-methyl derivative): Serves as a foundational alkaloid in biosynthesis . Its simplicity contrasts with the target compound’s thiadiazole group, which introduces sulfur and nitrogen heteroatoms for enhanced reactivity.
  • Benzyl derivatives : The benzyl group in analogs like 8-benzyl-8-azabicyclo[3.2.1]octan-3-one oxime is associated with neuroactive properties, likely due to increased lipophilicity and CNS penetration .
  • Thiadiazole-containing analogs: The target compound’s 1,2,4-thiadiazole moiety is structurally analogous to cephalosporin antibiotics (e.g., cefazolin), where thiadiazole groups enhance β-lactamase resistance .

Structural and Conformational Analysis

X-ray crystallography of the 8-(2-fluoro-4-nitrophenyl) analog reveals:

  • Ring conformations : The bicyclic core adopts a chair conformation for the piperidine ring and an envelope conformation for the pyrrolidine ring .
  • Comparison with target compound : The thiadiazole group’s planar structure may enhance π-π stacking in biological targets, contrasting with bulky substituents like benzyl or nitroaryl groups.

Biological Activity

8-(3-Methyl-1,2,4-thiadiazol-5-yl)-8-azabicyclo[3.2.1]octan-3-one is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy in various biological contexts.

  • Molecular Formula : C10H16ClN3S2
  • Molecular Weight : 277.8371 g/mol
  • CAS Number : 1823877-89-9
  • SMILES Notation : Cc1nnc(s1)SC1CC2CCC(C1)N2.Cl

Biological Activity Overview

The compound exhibits a range of biological activities, including antimicrobial, antiparasitic, and potential anticancer effects. The following sections detail specific activities and findings from recent research.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds often exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .

Antiparasitic Activity

Recent investigations into the antiparasitic potential of thiadiazole derivatives have revealed promising results. For example:

  • In Vitro Studies : Compounds similar to this compound demonstrated potent activity against Entamoeba histolytica with IC50 values significantly lower than standard treatments like metronidazole .
  • Selectivity Index : The selectivity index for these compounds suggests low toxicity to mammalian cells while effectively targeting parasitic organisms .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in the metabolic pathways of parasites.
  • Disruption of Membrane Integrity : Antimicrobial activity is often linked to the disruption of bacterial cell membranes.
  • Interference with DNA Synthesis : Some thiadiazole derivatives interfere with nucleic acid synthesis in target organisms.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally related to this compound:

StudyCompound TestedTarget OrganismIC50 ValueNotes
Thiadiazole DerivativeEntamoeba histolytica1.47 μMPotent activity compared to metronidazole
Thiadiazole AnalogTrypanosoma brucei49 μMLow cytotoxicity with high selectivity index
Novel Thiadiazole CompoundBacterial StrainsVariesEffective against resistant strains

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